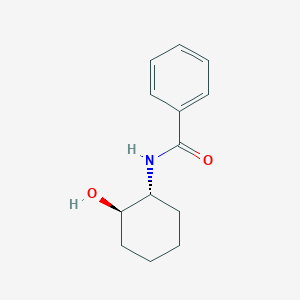![molecular formula C9H15N3O2S B6638329 Ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B6638329.png)
Ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate is a chemical compound with the molecular formula C10H16N4O2S. It is also known as HET0016 and is a selective inhibitor of 20-HETE synthase. This compound has gained significant attention from the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of Ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate involves the inhibition of 20-HETE synthase, an enzyme that is involved in the production of 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE is a potent vasoconstrictor and plays a key role in the regulation of blood pressure. By inhibiting 20-HETE synthase, this compound reduces the production of 20-HETE, leading to a decrease in blood pressure.
Biochemical and Physiological Effects
In addition to its effects on blood pressure regulation, this compound has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress.
実験室実験の利点と制限
One of the major advantages of Ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate is its selectivity for 20-HETE synthase. This makes it a valuable tool for studying the role of 20-HETE in various physiological processes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions. This can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on Ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate. One area of interest is the development of new analogs with improved solubility and selectivity. Another area of interest is the study of the compound's effects on other physiological processes, such as inflammation and oxidative stress. Finally, there is potential for the development of new therapies based on the compound's ability to inhibit cancer cell growth.
合成法
The synthesis of Ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate involves a series of chemical reactions. The starting material for the synthesis is 2-methyl-1,2,4-triazole-3-thiol, which is reacted with ethyl 2-bromobutanoate to form the desired product. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The yield of the product is typically around 60-70%.
科学的研究の応用
Ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is cardiovascular research, where this compound has been shown to have a significant impact on blood pressure regulation. It has also been studied for its potential use in cancer therapy, where it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-4-7(8(13)14-5-2)15-9-10-6-11-12(9)3/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMNRTGUJVVJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC=NN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide](/img/structure/B6638250.png)
![ethyl N-[4-(benzenesulfonyl)phenyl]carbamate](/img/structure/B6638251.png)
![N-[(2-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B6638252.png)
![(S)-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetamide](/img/structure/B6638262.png)

![2-Furyl(1-oxa-9-azaspiro[5.5]undec-9-yl)methanone](/img/structure/B6638273.png)

![3-[[(2,2-Dimethylcyclopentyl)amino]methyl]oxolan-3-ol](/img/structure/B6638289.png)

![1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone](/img/structure/B6638309.png)

![Ethyl 2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6638325.png)
![(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol](/img/structure/B6638335.png)
